L-Glucose-1-14C

Vue d'ensemble

Description

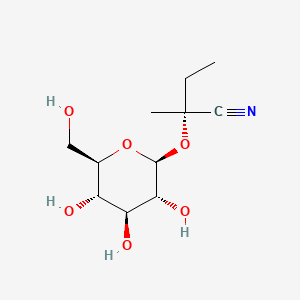

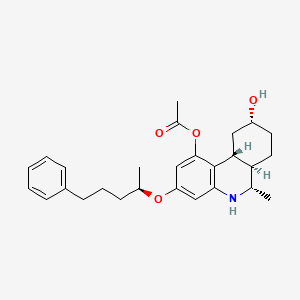

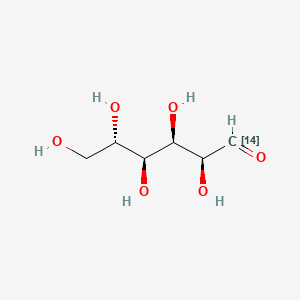

L-Glucose-1-14C is the L-isomer of glucose . It is the enantiomer of the more common D-glucose .

Synthesis Analysis

L-Glucose does not occur naturally in living organisms, but can be synthesized in the laboratory . It is one of the aldohexose monosaccharides . The first step in glycolysis is catalyzed by hexokinase, an enzyme that phosphorylates glucose using ATP as the source of the phosphate, producing glucose-6-phosphate .Molecular Structure Analysis

L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring). In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .Chemical Reactions Analysis

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .Physical And Chemical Properties Analysis

L-Glucose is an organic compound with formula C6H12O6 . It has a molar mass of 180.156 g·mol−1 . It is soluble in water .Applications De Recherche Scientifique

Measurement of Local Cerebral Glucose Utilization

L-Glucose-1-14C has been instrumental in the measurement of local cerebral glucose utilization. A notable study developed a method for the simultaneous measurement of glucose consumption rates in various brain components. This approach used 2‐deoxy‐D‐[14C]glucose as a tracer to measure the exchange of glucose between plasma and brain, and its phosphorylation by hexokinase in tissues. This method proved applicable to both conscious and anesthetized laboratory animals (Sokoloff et al., 1977).

Study of Glucose Metabolism in Humans

In humans, this compound was used in the deoxyglucose technique to measure local cerebral glucose metabolism. The technique was modified using 11C-deoxyglucose, which allowed for repeated measurements in a short period, aiding in the study of brain metabolism variability (Reivich et al., 1982).

Investigation of Anesthetic Effects on Brain Metabolism

The autoradiographic 14C-2-deoxy-D-glucose method provided insights into the effects of anesthetics like propofol on local cerebral glucose utilization. This method highlighted a dose-related, widespread depression of glucose utilization in the brain during propofol anesthesia, demonstrating its utility in studying the metabolic effects of pharmaceuticals (Dam et al., 1990).

Understanding Metabolic Changes in Diabetes

The study of lymphocyte metabolism in diabetic conditions used 14C-labeled glucose, revealing significant changes in the metabolic activities of lymphocytes in diabetic states. This research provided valuable insights into the metabolic alterations accompanying diabetes (Otton et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

L-Glucose was once proposed as a low-calorie sweetener and it is suitable for patients with diabetes mellitus, but it was never marketed due to excessive manufacturing costs . The acetate derivative of L-Glucose, L-Glucose pentaacetate, was found to stimulate insulin release, and might therefore be of therapeutic value for type 2 diabetes . L-Glucose was also found to be a laxative, and has been proposed as a colon-cleansing agent . There is ongoing research into the potential uses of L-Glucose in cancer treatment .

Propriétés

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-DWWMMBOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908301 | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10326-73-5 | |

| Record name | L-Glucose-1-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glucose-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.